molecular formula C15H19Cl2NO4 B112389 (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid CAS No. 270063-51-9

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid

Cat. No.: B112389
CAS No.: 270063-51-9
M. Wt: 348.2 g/mol
InChI Key: WJEUUKADFJNOHW-JTQLQIEISA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid” is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amine group, a 3,4-dichlorophenyl substituent, and a butanoic acid backbone. This compound is synthesized via a multi-step process, as described in EP 4 374 877 A2, starting from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid.

The stereochemistry (S-configuration) at the chiral center is critical for its activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The butanoic acid chain provides a carboxylic acid functional group, enabling salt formation or conjugation strategies for further derivatization.

Properties

IUPAC Name

(3S)-4-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEUUKADFJNOHW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138790
Record name (βS)-3,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270063-51-9
Record name (βS)-3,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270063-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-3,4-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with 3,4-dichlorophenylacetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Hydrolysis: The final step involves hydrolysis of the ester to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid” can be compared to related compounds in terms of backbone structure, substituents, and synthetic routes. Below is a detailed analysis based on available evidence:

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Protecting Group Synthesis Reference
This compound Butanoic acid 3,4-Dichlorophenyl, Boc-protected amine Boc EP 4 374 877 A2 (Reference Examples 87, 88)
2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride Benzaldehyde 2,3-Difluoro, ether-linked tertiary amine None EP 4 374 877 A2 (Reference Example 114)

Key Observations:

Backbone Flexibility vs. Rigidity: The butanoic acid backbone offers greater conformational flexibility compared to the benzaldehyde scaffold, which may influence binding kinetics in receptor-ligand interactions.

Substituent Effects: The 3,4-dichlorophenyl group enhances lipophilicity and steric bulk, favoring hydrophobic binding pockets.

Protection Strategies : The Boc group in the title compound ensures amine stability during synthesis, whereas the benzaldehyde derivative lacks protecting groups, relying instead on a protonated tertiary amine (hydrochloride salt) for stability.

Pharmacological and Physicochemical Data

However, general trends can be inferred:

  • Lipophilicity : The dichlorophenyl group likely increases logP compared to the difluorophenyl analog, impacting membrane permeability.
  • Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~4-5) in the title compound contrasts with the benzaldehyde’s neutral aldehyde group, affecting ionization under physiological conditions.

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, also known by its CAS number 270063-51-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₁₅H₁₉Cl₂NO₄
Molecular Weight 348.22 g/mol
IUPAC Name (3S)-3-[(tert-butoxycarbonyl)amino]-4-(3,4-dichlorophenyl)butanoic acid
CAS Number 270063-51-9
Boiling Point 494.8 °C at 760 mmHg
Solubility Moderately soluble

The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways involved in cellular metabolism. Preliminary studies suggest that it may act as an inhibitor of certain aminoacyl-tRNA synthetases, which are crucial for protein synthesis in various organisms including Trypanosoma brucei, a parasite responsible for human African trypanosomiasis (HAT) .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of T. brucei with low toxicity to mammalian cells. For example, optimized derivatives showed effective EC50 values ranging from 22 nM to 39 nM against T. brucei growth .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics and moderate brain permeability, which is crucial for central nervous system-targeting therapies. The brain/plasma ratio observed was approximately 0.27 after intraperitoneal injection in animal models .

Case Studies

  • Trypanosomiasis Treatment Development
    • A series of compounds derived from the original structure have been tested for their efficacy against T. brucei. One study reported a compound with an IC50 below 50 nM demonstrating significant inhibition of the enzyme methionyl-tRNA synthetase, correlating higher binding affinity with increased potency against the parasite .
  • Safety and Toxicology
    • Toxicological assessments have shown that while the compound can inhibit target enzymes effectively, it maintains a low toxicity profile in mammalian cell lines, making it a promising candidate for further development as a therapeutic agent .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

CompoundEC50 (nM)Toxicity LevelBrain/Plasma Ratio
This compound22Low0.27
Optimized derivative 139LowTBD
Optimized derivative 2<50ModerateTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid?

  • Methodological Answer : A common approach involves asymmetric synthesis starting from chiral precursors. For example, a Strecker synthesis or enantioselective hydrogenation can establish the S-configuration. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) to protect the amino group. The 3,4-dichlorophenyl moiety is typically introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, followed by hydrolysis of the ester to the carboxylic acid. Purification is achieved using flash chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can the stereochemical integrity of the compound be ensured during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry should be used to monitor enantiomeric excess (ee) at each synthetic step. For example, Chiralpak® AD-H columns with hexane/isopropanol mobile phases are effective for resolving enantiomers. Additionally, Mitsunobu reactions or enzyme-mediated resolutions (e.g., lipase-catalyzed acylations) can preserve stereochemistry. The use of Boc-protected intermediates minimizes racemization during subsequent reactions .

Q. What analytical techniques are suitable for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify the Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ ~7.2–7.8 ppm for dichlorophenyl), and carboxylic acid (broad peak at δ ~12 ppm).
  • HPLC : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection at 254 nm to assess purity (>95%).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (expected [M+H]⁺ for C₁₅H₁₈Cl₂NO₄: 364.06).
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl substituents reduce electron density on the phenyl ring, enhancing stability toward electrophilic aromatic substitution but potentially hindering nucleophilic coupling reactions. For peptide bond formation (e.g., EDC/HOBt-mediated coupling), steric hindrance from the dichlorophenyl group may require extended reaction times or elevated temperatures. Computational modeling (DFT) can predict activation barriers for such reactions .

Q. What strategies can mitigate racemization during Boc deprotection under acidic conditions?

  • Methodological Answer :

  • Low-Temperature Deprotection : Use TFA in dichloromethane at 0–4°C to minimize acid-induced racemization.
  • Scavengers : Add thioanisole or triisopropylsilane to quench carbocation intermediates formed during Boc removal.
  • Alternative Protecting Groups : Consider Fmoc (base-labile) protection if acid sensitivity is a concern.
    Post-deprotection, validate ee via chiral HPLC .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases) or receptors. The dichlorophenyl group’s hydrophobicity may favor interactions with hydrophobic pockets.
  • QSAR Studies : Corrogate substituent effects (e.g., Cl vs. Br or CF₃) on bioactivity using Hammett constants or π-π stacking parameters.
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments using GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.